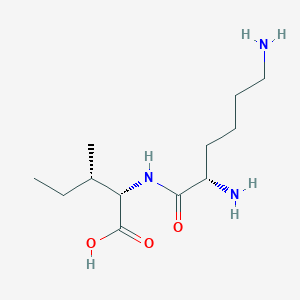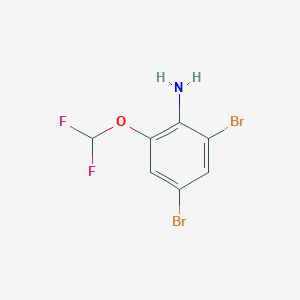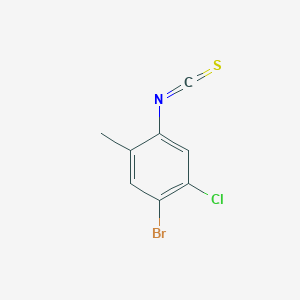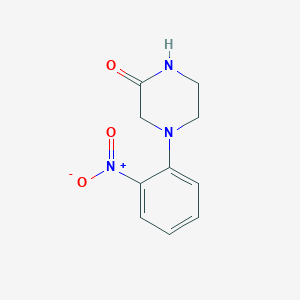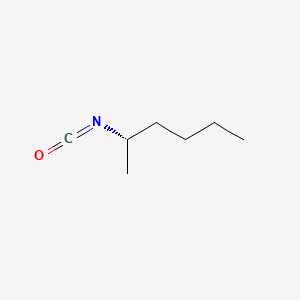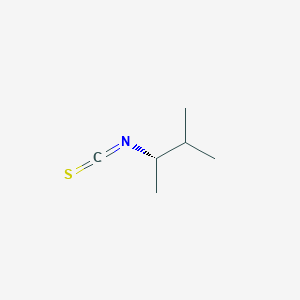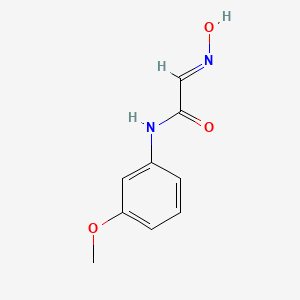
(2E)-2-(ヒドロキシイミノ)-N-(3-メトキシフェニル)アセトアミド
概要
説明
“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” can be represented by the SMILES notation: COC1=CC=CC(=C1)NC(=O)/C=N/O . This notation provides a way to describe the structure using ASCII strings.Physical And Chemical Properties Analysis
“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
嚢胞性線維症の治療
この化合物は、嚢胞性線維症の治療における潜在的な治療応用について研究されてきました。これは、嚢胞性線維症における重要な問題である、変化したCFTRトラフィッキングと関連する塩化物イオン輸送の障害を修正すると考えられています。 化合物の構造におけるフェノール基のオルト位への分岐アルキル基の導入により、delF508CFTRのトラフィッキングが改善され、細胞毒性がまったくない臨床化合物につながりました .
抗酸化活性
この化合物の誘導体は合成され、その抗酸化活性が評価されています。抗酸化特性は、さまざまな慢性疾患に関連する酸化ストレスから細胞を保護するのに役立つため、重要です。 これらの化合物は、縮合反応によって調製され、標準的な抗酸化アッセイにおいて顕著な活性を示しました .
有機合成
有機化学の分野では、この化合物は、さまざまな1H-インダゾールの合成における前駆体として機能します。これは、ロジウム(III)触媒による、ヒドラジン誘導C–H官能化を1-アルキニルシクロブタノールで行うことによって達成されます。 このプロセスには、アルキニルシクロブタノール中のCsp–Csp三重結合の開裂に基づく[4+1]環化が含まれ、穏やかな反応条件下で1H-インダゾールを調製するための新しい経路を提供します .
膵リパーゼ阻害
関連する化合物である5-ヒドロキシ-7-(4'-ヒドロキシ-3'-メトキシフェニル)-1-フェニル-3-ヘプタノン(HPH)は、ショウガ科の植物であるアルピニア・オフィシナラムの根茎から単離され、膵リパーゼを阻害することが示されています。 この活性は、膵リパーゼが食事性脂肪の消化に重要な役割を果たすため、高脂血症の治療における潜在的な用途を示唆しています .
薬理学的研究
この化合物を使用して合成できるインドール誘導体は、幅広い生物活性を持っています。これらの活性には、抗炎症、抗うつ、抗真菌、抗がん、抗高血圧、抗生物質、抗菌、抗ウイルス、キレート剤、抗マラリア、抗HIV、抗糖尿病、抗結核、殺虫、鎮痛などの活性があります。 この化合物は、そのような誘導体の合成における役割を果たすため、薬理学的研究において貴重なものです .
作用機序
The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide exhibits potent antioxidant and anti-inflammatory activities. Additionally, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines and exhibit antibacterial activity against various bacterial strains. In vivo studies have shown that (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide exhibits neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has several advantages as a reagent for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. Additionally, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has several limitations as well. It is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments. Additionally, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide has potential toxicity and should be handled with care.
将来の方向性
There are several future directions for the study of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide. One potential direction is the development of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide derivatives with improved biological activities and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide and its derivatives could lead to more efficient and cost-effective production methods.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxyaniline with ethyl oxalyl chloride to form ethyl 3-methoxyphenylglyoxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.", "Starting Materials": [ "3-methoxyaniline", "ethyl oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 3-methoxyaniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Ethyl 3-methoxyphenylglyoxylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide." ] } | |
| 6966-87-6 | |
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
(2Z)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
InChIキー |
FVZBWVYCQZIHAD-POHAHGRESA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)/C=N\O |
SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO |
| 6966-87-6 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



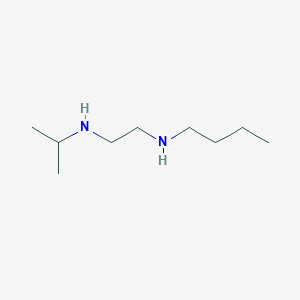

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)
